molecular formula C19H16N2O2 B3951827 3-(1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-(1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B3951827
M. Wt: 304.3 g/mol
InChI Key: DNXUSPRQBHFAKZ-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features an indole ring, a pyrrolidine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, under basic conditions.

    Coupling Reactions: The indole and pyrrolidine rings are then coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the methyl group on the phenyl ring.

    3-(1H-indol-3-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    3-(1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the methyl group on the phenyl ring in 3-(1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione imparts unique steric and electronic properties, which can influence its reactivity and interactions with molecular targets

Properties

IUPAC Name

3-(1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-12-6-8-13(9-7-12)21-18(22)10-15(19(21)23)16-11-20-17-5-3-2-4-14(16)17/h2-9,11,15,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXUSPRQBHFAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
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3-(1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
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3-(1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
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3-(1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-(1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(1H-indol-3-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

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